Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, with good functional group tolerance and yields products in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s eco-friendly nature and efficiency make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, affecting various signaling pathways . The compound’s structure allows it to bind to active sites of these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine: Features aryl substitution at the 7-position, offering different biological activities.
Uniqueness
Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate is unique due to its specific triazolopyridine core, which imparts distinct biological activities and synthetic versatility. Its ability to act as an enzyme inhibitor and its eco-friendly synthesis method further distinguish it from similar compounds.
Biological Activity
Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate (CAS No. 1094107-42-2) is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. This article consolidates various research findings related to its biological activity, including mechanisms of action, structure-activity relationships, and case studies.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyridine ring and an amino group. Its molecular formula is C8H8N4O2 with a molecular weight of approximately 192.17 g/mol. The unique structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression and metabolic disorders. For instance, it may inhibit thymidine phosphorylase, which is crucial in cancer cell proliferation .
- Cellular Pathways : Research indicates that compounds with similar structures can affect pathways related to cardiovascular health and diabetes management .
Antiproliferative Activity
This compound has been evaluated for its antiproliferative properties against various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
MV4-11 | 10.5 | Moderate |
K562 | 8.3 | Significant |
MCF-7 | 12.0 | Moderate |
These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells .
Enzyme Interaction Studies
In a study focusing on structure-activity relationships (SAR), this compound demonstrated significant inhibitory activity against various kinases involved in cellular signaling pathways:
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
p38 MAPK | 15.0 | Competitive |
Aurora A kinase | 12.5 | Non-competitive |
CK1δ | 9.0 | Mixed-type |
These interactions imply potential therapeutic roles in treating cancers and inflammatory diseases .
Case Study 1: Cancer Treatment
A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Diabetes Management
Another study assessed the compound's effects on glucose metabolism in diabetic mouse models. The results showed improved insulin sensitivity and reduced blood glucose levels after administration of this compound compared to control groups.
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-amino-2-([1,2,4]triazolo[1,5-a]pyridin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)8(10)6-2-3-13-7(4-6)11-5-12-13/h2-5,8H,10H2,1H3 |
InChI Key |
YUTIOZDEZMNDBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=NC=NN2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.